![molecular formula C22H27ClN2S B373837 1-(2-Chloro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B373837.png)
1-(2-Chloro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)-4-methylpiperazine is a complex organic compound that belongs to the class of benzothiepin derivatives. This compound is characterized by its unique structure, which includes a chlorinated benzothiepin core and a piperazine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)-4-methylpiperazine typically involves multi-step organic reactions The process begins with the preparation of the benzothiepin core, which is achieved through cyclization reactions involving appropriate starting materials The chlorination of the benzothiepin core is then carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of research and potential commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Piperazine in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzob
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)-4-ethylpiperazine : Similar structure with an ethyl group instead of a methyl group on the piperazine ring.
- 1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)-4-phenylpiperazine : Contains a phenyl group on the piperazine ring.
- 1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)-4-methylpiperidine : Similar structure with a piperidine ring instead of a piperazine ring.
Uniqueness
The uniqueness of 1-(3-Chloro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)-4-methylpiperazine lies in its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the chlorinated benzothiepin core and the piperazine ring contributes to its versatility and potential for various applications in scientific research and industry.
Properties
Molecular Formula |
C22H27ClN2S |
|---|---|
Molecular Weight |
387g/mol |
IUPAC Name |
1-(3-chloro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine |
InChI |
InChI=1S/C22H27ClN2S/c1-15(2)16-4-6-22-19(13-16)20(25-10-8-24(3)9-11-25)14-17-12-18(23)5-7-21(17)26-22/h4-7,12-13,15,20H,8-11,14H2,1-3H3 |
InChI Key |
RSDRRIUOEDMMLC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)C)C=C(C=C3)Cl |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)C)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


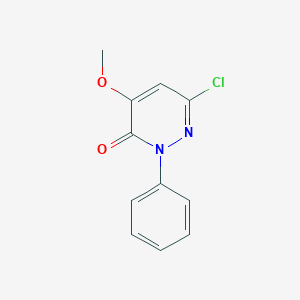
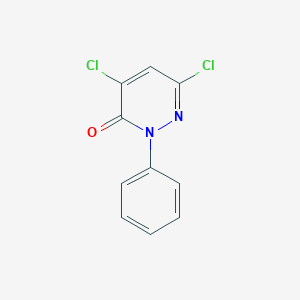

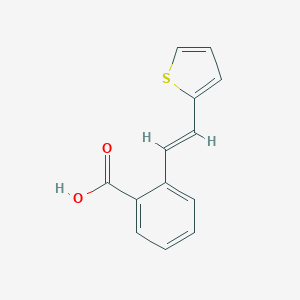
![4-Hydroxydibenzo[b,E]thiepin-11(6H)-one](/img/structure/B373766.png)
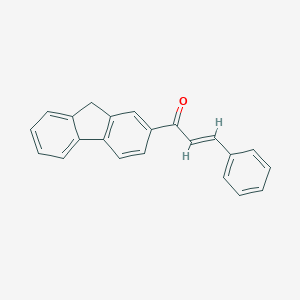
![2-(2-bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4,5-dihydro-1H-imidazole](/img/structure/B373772.png)
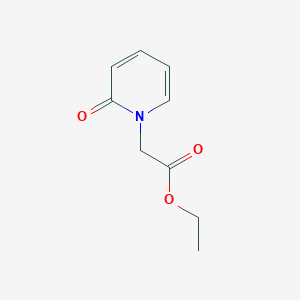
![N-{2-[(2-methoxyphenyl)sulfanyl]benzyl}-N,N-dipropylamine](/img/structure/B373774.png)
![[1,1'-biphenyl]-2-yl 3-(4,5-dihydro-1H-imidazol-2-yl)propyl ether](/img/structure/B373776.png)
![11-[2-[(dimethylamino)methyl]phenyl]-6H-benzo[c][1]benzothiepin-11-ol](/img/structure/B373777.png)
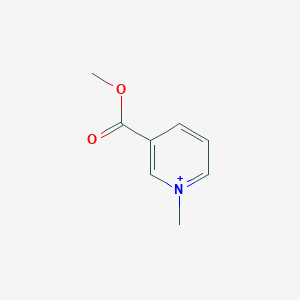
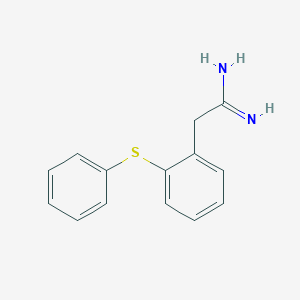
![1-Methyl-2-[2-(phenylsulfanyl)phenyl]ethylamine](/img/structure/B373781.png)
